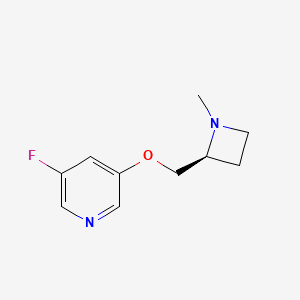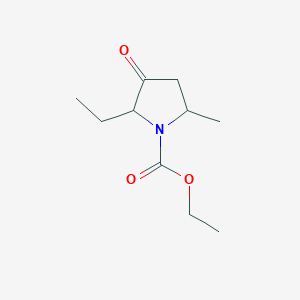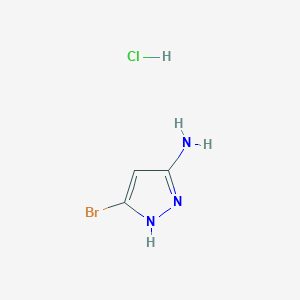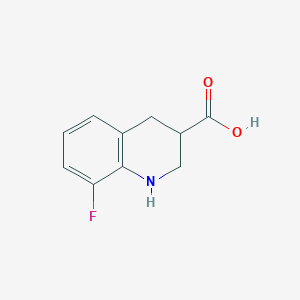
4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a fluorine atom at the fourth position, a hydrazinyl group at the second position, and a trimethylsilyl group at the fifth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution of the fluorine atom can result in various substituted pyridines.
Scientific Research Applications
4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and reactivity, while the trimethylsilyl group can influence its solubility and membrane permeability.
Comparison with Similar Compounds
4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine can be compared with other similar compounds, such as:
2-Fluoro-4-(trifluoromethyl)pyridine: This compound also contains a fluorine atom and a pyridine ring but has a trifluoromethyl group instead of a trimethylsilyl group.
4-Fluoro-2-hydrazinylpyridine: This compound lacks the trimethylsilyl group, making it less lipophilic and potentially less membrane-permeable.
5-(Trimethylsilyl)pyridine: This compound lacks both the fluorine and hydrazinyl groups, resulting in different chemical properties and reactivity.
Properties
Molecular Formula |
C8H14FN3Si |
|---|---|
Molecular Weight |
199.30 g/mol |
IUPAC Name |
(4-fluoro-5-trimethylsilylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C8H14FN3Si/c1-13(2,3)7-5-11-8(12-10)4-6(7)9/h4-5H,10H2,1-3H3,(H,11,12) |
InChI Key |
ORKNPZFELYPPFS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CN=C(C=C1F)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


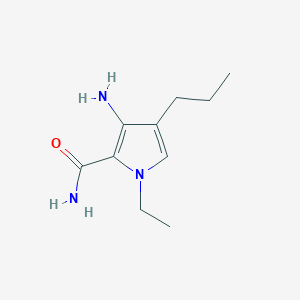


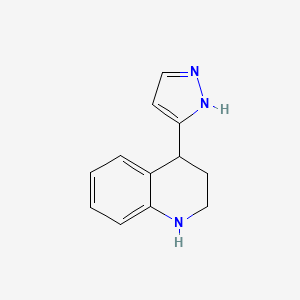
![2,4-Dimethylindeno[2,1-B]pyran](/img/structure/B15070092.png)
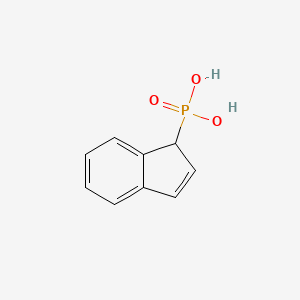
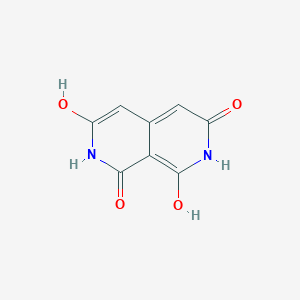
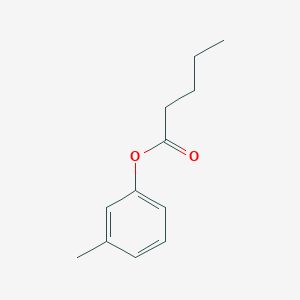
![4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B15070114.png)
